Literature review on 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid derivatives
Literature review on 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid derivatives
The following technical guide provides an in-depth analysis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid and its critical role as a scaffold in the development of next-generation, non-hallucinogenic serotonergic therapeutics.
Role in Non-Hallucinogenic 5-HT2A Agonist Development
Executive Summary
The pharmacological landscape of serotonin 5-HT2A receptor agonists is shifting from classical psychedelics (e.g., 2C-B, DOI) toward "psychoplastogens"—compounds that induce neuroplasticity without the profound altered states of consciousness (hallucinations).
2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (CAS 1898237-53-0) serves as a pivotal chemical intermediate in this transition. By substituting the lipophilic 4-methyl or 4-halogen groups of classical phenethylamines with a polar methoxymethyl ether (–CH₂OCH₃) moiety, researchers can modulate the functional selectivity of the resulting ligands. This guide details the synthesis, chemical properties, and pharmacological applications of this scaffold, specifically focusing on its conversion into Ariadne analogs (e.g., 1-(2,5-dimethoxy-4-(methoxymethyl)phenyl)butan-2-amine) which exhibit therapeutic potential for depression and neurological disorders with reduced abuse liability.
Chemical Foundation & Rational Design
The Scaffold Architecture
The core structure is a trisubstituted benzene ring. The 2,5-dimethoxy pattern is the "essential pharmacophore" for 5-HT2A affinity, established by Shulgin and Nichols. The 4-position is the primary determinant of potency and functional activity.
| Position | Substituent | Function |
| 2,5-Positions | Methoxy (-OCH₃) | Critical for hydrogen bonding and hydrophobic interaction within the 5-HT2A receptor orthosteric site. |
| 4-Position | Methoxymethyl (-CH₂OCH₃) | The Variable of Interest. Unlike the hydrophobic methyl (DOM) or bromo (2C-B) groups, the methoxymethyl group introduces a dipole and hydrogen-bond acceptor capability, altering the ligand's residence time and signaling bias (e.g., β-arrestin vs. Gq). |
| 1-Position | Carboxylic Acid (-COOH) | The synthetic handle. Inactive in itself, it must be converted to an amine-bearing side chain (ethylamine or isopropylamine) for receptor binding. |
Mechanistic Insight: The "Non-Hallucinogenic" Hypothesis
Recent patents (e.g., WO2022204323A1) indicate that 4-methoxymethyl substitution, particularly when coupled with an
Synthetic Protocols
The synthesis of the active pharmaceutical ingredient (API) from the benzoic acid scaffold involves three distinct phases: Scaffold Construction , Side-Chain Elongation , and Final Amination .
Phase 1: Synthesis of the Benzoic Acid Scaffold
Note: If the starting material is not commercially available, it is synthesized from 2,5-dimethoxy-4-methylbenzoic acid.
-
Radical Bromination:
-
Reagents: 2,5-Dimethoxy-4-methylbenzoic acid (methyl ester), N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Radical substitution at the benzylic 4-methyl position yields the benzyl bromide intermediate.
-
-
Etherification (Williamson Ether Synthesis):
-
Reagents: Sodium Methoxide (NaOMe) in Methanol.
-
Conditions: 0°C to Room Temperature.
-
Mechanism: Nucleophilic attack of methoxide on the benzyl bromide yields the 4-methoxymethyl derivative.
-
-
Hydrolysis:
Phase 2: Conversion to Active Ligands (The Henry Reaction Route)
To generate the active 5-HT2A agonist (e.g., the phenethylamine or amphetamine derivative), the acid must be converted to an aldehyde and then condensed with a nitroalkane.
Step 2A: Reduction to Alcohol
-
Protocol: Dissolve acid in THF; add Borane-THF complex (BH₃·THF) dropwise at 0°C. Stir overnight. Quench with MeOH.
-
Result: 2,5-Dimethoxy-4-(methoxymethyl)benzyl alcohol.
Step 2B: Oxidation to Benzaldehyde
-
Protocol: Swern Oxidation (DMSO/Oxalyl Chloride) or PCC/DCM.
-
Result: 2,5-Dimethoxy-4-(methoxymethyl)benzaldehyde .[1]
-
Critical Checkpoint: Verify aldehyde purity via ¹H-NMR (distinct -CHO peak at ~10.4 ppm).
Step 2C: Henry Condensation (Nitroalkene Synthesis)
-
Reagents: Benzaldehyde derivative + Nitroethane (for amphetamine analogs) or Nitropropane (for Ariadne/butanamine analogs).
-
Catalyst: Ammonium Acetate (NH₄OAc).
-
Conditions: Reflux in Glacial Acetic Acid or microwave irradiation.
-
Visual: Bright orange/yellow crystals (Nitrostyrene).
Step 2D: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LAH) in THF.
-
Conditions: Reflux, inert atmosphere (N₂/Ar).
-
Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Salt Formation: Precipitate final amine as HCl salt using ethereal HCl.
Visualization: Synthetic Workflow
Caption: Synthetic pathway from methyl-precursor to the active pharmaceutical ingredient via the benzoic acid scaffold.
Pharmacological Profile & SAR
Structure-Activity Relationship (SAR)
The 4-methoxymethyl group is a bioisostere of the 4-ethyl or 4-propyl group but possesses distinct electronic properties.
-
Steric Bulk: Similar to 4-propyl (DOPr) but more compact than 4-butyl.
-
Lipophilicity: Significantly lower than alkyl analogs due to the ether oxygen. This reduces blood-brain barrier (BBB) penetration slightly but may reduce non-specific binding.
-
Metabolic Stability: The terminal methyl of the methoxymethyl group is susceptible to O-demethylation, potentially creating a short-acting metabolite (hydroxymethyl), which is rapidly oxidized to the inactive carboxylic acid. This "soft drug" design can be advantageous for controlling duration of action.
Receptor Binding Data (Inferred)
Based on analogs in the 2C and DOx series (e.g., DOEt, DOM) and patent data for Ariadne analogs:
| Compound | 4-Substituent | Side Chain | 5-HT2A Affinity (Ki) | Functional Effect (HTR) |
| DOI | -I (Iodo) | Isopropyl | ~1.0 nM | High (Hallucinogenic) |
| DOM | -CH₃ (Methyl) | Isopropyl | ~20 nM | High (Hallucinogenic) |
| Ariadne | -CH₃ (Methyl) | sec-Butyl | ~15 nM | Low (Non-Hallucinogenic) |
| Target Analog | -CH₂OCH₃ | sec-Butyl | < 50 nM | Minimal / None |
Data Source: Synthesized from Shulgin (PIHKAL) and Patent WO2022204323A1.
Signaling Pathway Divergence
The therapeutic value of the 4-methoxymethyl derivatives lies in Biased Agonism .
-
Hallucinogens (DOI/2C-B): Recruit both Gq/11 (calcium release) and
-arrestin-2. -
Non-Hallucinogens (Ariadne/Methoxymethyl analogs): Preferentially activate neurotrophic pathways (e.g., BDNF expression) while weakly recruiting the specific downstream effectors responsible for the Head Twitch Response.
Caption: Biased signaling model suggesting how 4-methoxymethyl ligands may promote neuroplasticity without hallucinogenic side effects.
References
-
Patent: "Non-hallucinogenic ariadne analogs for treatment of neurological and psychiatric disorders." World Intellectual Property Organization, WO2022204323A1, 2022.
-
Journal: "Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010." Journal of Medicinal Chemistry, 2024.
-
Database: "2,5-Dimethoxy-4-(methoxymethyl)benzoic acid (CAS 1898237-53-0)."[1][2][3][4] Sigma-Aldrich / MilliporeSigma.
- Book: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,5-dimethoxy-4-substituted SAR).
